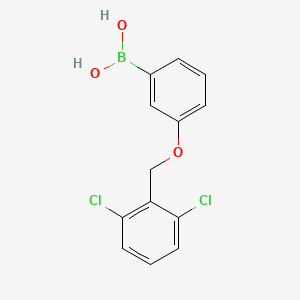

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

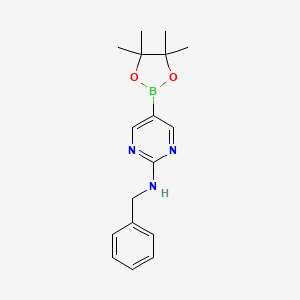

“3-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256355-68-6 . It has a molecular formula of C13H11BCl2O3 and a molecular weight of 296.938 .

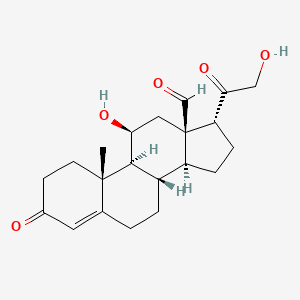

Molecular Structure Analysis

The molecular structure of “3-(2,6-Dichlorophenylmethoxy)phenylboronic acid” consists of a phenylboronic acid group attached to a dichlorophenylmethoxy group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Advanced Bio-Applications of Polymeric Nanomaterials :Phenylboronic acid and its derivatives, including 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid, have been utilized in the development of advanced bio-applications. These applications include diagnostic and therapeutic uses, specifically leveraging the unique chemistry of phenylboronic acid to form reversible complexes with polyols like sugars, diols, and diphenols. The review by Lan and Guo (2019) focuses on the fabrication of phenylboronic acid-decorated polymeric nanomaterials and their interactions with glucose and sialic acid, highlighting their use in drug delivery systems and biosensors (Lan & Guo, 2019).

Supramolecular Assemblies and Hydrogen Bonding :Research by Pedireddi and Seethalekshmi (2004) explores the formation of supramolecular assemblies involving phenylboronic acids. These assemblies, resulting from O–H⋯N hydrogen bonds, demonstrate the potential for creating complex structures with varied chemical properties, useful in fields like material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Carbohydrate Chemistry Applications :The applications of phenylboronic acid in carbohydrate chemistry, as discussed by Ferrier (1972), include the synthesis of specifically substituted or oxidized sugar derivatives. Phenylboronic acid can be utilized for chromatographic solvents and as a test reagent for certain sugar compounds, emphasizing its versatility in chemical synthesis and analytical applications (Ferrier, 1972).

Enhanced Tumor Targeting and Penetration :Wang et al. (2016) report the preparation of phenylboronic acid-decorated nanoparticles for tumor-targeted drug delivery. This research demonstrates the potential of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid in enhancing the efficacy of anticancer drugs by improving tumor accumulation and antitumor activity, thus contributing significantly to targeted cancer therapies (Wang et al., 2016).

Control of Crystallization in Polymorphic Forms :Semjonova and Be̅rziņš (2022) have used phenylboronic acids like 2,6-Dimethoxyphenylboronic acid to investigate polymorph control in crystallization processes. Their work suggests applications in material sciences where control over crystalline forms is crucial for the development of new materials with desired physical and chemical properties (Semjonova & Be̅rziņš, 2022).

Catalytic Applications in Organic Synthesis :Nemouchi et al. (2012) used phenylboronic acid as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, highlighting its non-toxic nature and efficiency in promoting environmentally friendly chemical reactions. This demonstrates the utility of phenylboronic acid derivatives in green chemistry and catalysis (Nemouchi et al., 2012).

Novel Synthesis in Pharmaceutical and Chemical Engineering :Shiino et al. (1993) synthesized 3-Acetamido-6-heptafluoropropylphenylboronic acid, a derivative with a lower pKa, suggesting its potential applications in biological and material sciences. This underscores the importance of phenylboronic acid derivatives in the development of new compounds with specific chemical properties for pharmaceutical and chemical engineering (Shiino et al., 1993).

Mechanism of Action

Target of Action

The primary target of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial step in many organic synthesis processes .

Action Environment

The action of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

properties

IUPAC Name |

[3-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWIUYHNNMRVNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655855 |

Source

|

| Record name | {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid | |

CAS RN |

1256355-68-6 |

Source

|

| Record name | {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)